![molecular formula C18H24ClN3O3S B2532654 2,5-dimethyl-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)furan-3-carboxamide hydrochloride CAS No. 1351600-88-8](/img/structure/B2532654.png)
2,5-dimethyl-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)furan-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2,5-dimethyl-N-(2-(4-(thiophene-2-carboxyl)piperazin-1-yl)ethyl)furan-3-carboxamide hydrochloride" is a furan-carboxamide derivative. These derivatives have been studied for their potential as inhibitors of the influenza A H5N1 virus. The systematic structure–activity relationship (SAR) studies have indicated that the substitution pattern on the heterocyclic moiety, particularly the 2,5-dimethyl groups on furan or thiophene, significantly affects the anti-influenza activity .
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, a related compound within the furan-carboxamide family was synthesized and showed potent inhibitory activity against the H5N1 virus. The synthesis process for these derivatives typically involves multiple steps, and the yield can vary. For example, a related compound, a 1,4-piperazine-2,5-dione, was synthesized over six steps with a 23% yield from its starting material . This suggests that the synthesis of similar compounds may be complex and require careful optimization to improve yields.
Molecular Structure Analysis
The molecular structure of furan-carboxamide derivatives is crucial for their biological activity. The presence of the 2,5-dimethyl-substituted heterocyclic moiety is a key feature that influences their interaction with the H5N1 virus. Although the exact molecular structure analysis of the compound is not provided, the study of polymorphic crystalline forms of a related piperazine compound through single-crystal X-ray analysis revealed different hydrogen-bonding networks, which are essential for the biological activity of these molecules .
Chemical Reactions Analysis
The chemical reactions involving furan-carboxamide derivatives are not explicitly detailed in the provided papers. However, the biological characterization of these compounds as inhibitors of the H5N1 virus suggests that they may interact with viral components through specific chemical reactions or binding interactions. The SAR studies indicate that modifications to the molecular structure can significantly alter their biological effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-carboxamide derivatives are likely to be influenced by their molecular structure. The polymorphism observed in related compounds suggests that these properties can vary depending on the crystalline form. The association of these compounds in solution, as studied through mass spectrometric and nuclear magnetic resonance spectroscopic techniques, provides insight into their behavior in different solvents and could be indicative of their stability, solubility, and aggregation tendencies .
Scientific Research Applications
Novel Heterocyclic Compound Synthesis
The compound has potential applications in the synthesis of novel heterocyclic compounds. For example, researchers have synthesized various heterocyclic compounds such as benzodifuranyls, triazines, oxadiazepines, and thiazolopyrimidines from related furan-carboxamide derivatives. These compounds have shown promising cyclooxygenase-1/2 inhibitory, analgesic, and anti-inflammatory activities. The structural variation, including substituting the furan moiety, could influence biological activities, offering a pathway to develop new pharmacological agents (Abu‐Hashem et al., 2020).
Antiviral Activity
Furan-carboxamide derivatives, including structures similar to the specified compound, have been identified as potent inhibitors against lethal H5N1 influenza A viruses. Systematic structure-activity relationship studies have underscored the significance of the dimethyl-substituted heterocyclic moiety for enhancing anti-influenza activity. This indicates the potential for developing novel antiviral therapeutics based on modifications of this core structure (Yongshi et al., 2017).
Antidepressant and Antianxiety Activities
Novel derivatives related to the compound have been synthesized and evaluated for antidepressant and antianxiety activities. The synthetic approach involved modifications to the furan and piperazine components, leading to compounds that exhibited significant reductions in immobility times in animal models, suggesting potential applications in treating depression and anxiety disorders (Kumar et al., 2017).
Polyamide Synthesis
Related structures have been utilized in the synthesis of polyamides containing nucleobases such as uracil and adenine. These polyamides, derived from reactions involving compounds with similar structural features, including piperazine, have shown interesting properties, including water solubility, which could have implications for biomedical applications, such as drug delivery systems (Hattori & Kinoshita, 1979).
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, leading to a range of biological effects.
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been found to affect a variety of pathways, often leading to downstream effects such as anti-inflammatory, antimicrobial, and anticancer activities .
Result of Action
Thiophene derivatives have been found to have a variety of effects at the molecular and cellular level, often leading to changes in cellular processes .
properties
IUPAC Name |
2,5-dimethyl-N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]furan-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S.ClH/c1-13-12-15(14(2)24-13)17(22)19-5-6-20-7-9-21(10-8-20)18(23)16-4-3-11-25-16;/h3-4,11-12H,5-10H2,1-2H3,(H,19,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCHHNJBEJXNTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.